Ethyl 2-((4-(benzylamino)quinazolin-2-yl)thio)acetate Ethyl 2-((4-(benzylamino)quinazolin-2-yl)thio)acetate
Brand Name: Vulcanchem
CAS No.: 422531-84-8
VCID: VC6120396
InChI: InChI=1S/C19H19N3O2S/c1-2-24-17(23)13-25-19-21-16-11-7-6-10-15(16)18(22-19)20-12-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3,(H,20,21,22)
SMILES: CCOC(=O)CSC1=NC2=CC=CC=C2C(=N1)NCC3=CC=CC=C3
Molecular Formula: C19H19N3O2S
Molecular Weight: 353.44

Ethyl 2-((4-(benzylamino)quinazolin-2-yl)thio)acetate

CAS No.: 422531-84-8

Cat. No.: VC6120396

Molecular Formula: C19H19N3O2S

Molecular Weight: 353.44

* For research use only. Not for human or veterinary use.

Ethyl 2-((4-(benzylamino)quinazolin-2-yl)thio)acetate - 422531-84-8

Specification

CAS No. 422531-84-8
Molecular Formula C19H19N3O2S
Molecular Weight 353.44
IUPAC Name ethyl 2-[4-(benzylamino)quinazolin-2-yl]sulfanylacetate
Standard InChI InChI=1S/C19H19N3O2S/c1-2-24-17(23)13-25-19-21-16-11-7-6-10-15(16)18(22-19)20-12-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3,(H,20,21,22)
Standard InChI Key NRSBIPDVAKMFOH-UHFFFAOYSA-N
SMILES CCOC(=O)CSC1=NC2=CC=CC=C2C(=N1)NCC3=CC=CC=C3

Introduction

Structural and Chemical Properties

Molecular Architecture

The quinazoline core consists of a fused benzene and pyrimidine ring system. In ethyl 2-((4-(benzylamino)quinazolin-2-yl)thio)acetate, the C-4 position is substituted with a benzylamino group (–NH–CH2–C6H5), while the C-2 position features a thioether-linked acetate moiety (–S–CH2–COOEt). This configuration introduces both lipophilic (benzyl) and polar (thioacetate) regions, influencing solubility and reactivity .

X-ray crystallographic data for analogous compounds, such as ethyl 2-[(4-oxo-3-phenylquinazolin-2-yl)sulfanyl]acetate, reveal a dihedral angle of 86.83° between the quinazoline and phenyl rings, suggesting similar steric hindrance in the benzylamino variant . The thioacetate side chain adopts a conformation perpendicular to the quinazoline plane, as observed in related structures, to minimize steric clashes .

Spectroscopic Characterization

  • IR Spectroscopy: Key absorption bands include:

    • ν(N–H): ~3200–3300 cm⁻¹ (benzylamino group) .

    • ν(C=O): ~1680–1700 cm⁻¹ (ester carbonyl) .

    • ν(C=S): ~650–700 cm⁻¹ (thioether linkage) .

  • 1H NMR:

    • A singlet at δ 4.2–4.4 ppm (2H, –SCH2COO–) .

    • A quartet at δ 4.1–4.3 ppm (2H, –OCH2CH3) and triplet at δ 1.2–1.4 ppm (3H, –OCH2CH3) .

    • Aromatic protons in the quinazoline and benzyl groups appear between δ 7.3–8.5 ppm .

Synthesis and Reaction Pathways

Synthetic Route

The synthesis of ethyl 2-((4-(benzylamino)quinazolin-2-yl)thio)acetate proceeds via a multi-step protocol, adapted from methods used for analogous quinazolines :

  • Quinazolinone Formation:
    Anthranilic acid reacts with benzoyl chloride to form 2-phenyl-4H-benzo[d][1, oxazin-4-one, which is then condensed with hydrazine hydrate to yield 3-amino-2-phenylquinazolin-4(3H)-one .

  • Benzylamino Substitution:
    The 3-amino group undergoes nucleophilic substitution with benzyl chloride in the presence of a base (e.g., triethylamine) to introduce the benzylamino moiety at C-4 .

  • Thioacetate Incorporation:
    The thiol group at C-2 is generated via reduction of a disulfide intermediate or direct substitution. Reaction with ethyl chloroacetate in alkaline medium yields the title compound .

Table 1: Optimization of Reaction Conditions

StepReagents/ConditionsYield (%)
1Benzoyl chloride, pyridine, 80°C85
2Benzyl chloride, Et3N, DMF, 110°C72
3Ethyl chloroacetate, NaOH, EtOH, reflux68

Pharmacological Activities

Antimicrobial Activity

Structural analogs with sulfur substituents show broad-spectrum antimicrobial properties. In a study of 1,2,4-triazolo[4,3-b]tetrazines, compounds with thioether chains inhibited Staphylococcus aureus (MIC = 8 µg/mL) and Candida albicans (MIC = 16 µg/mL) . The benzylamino group may further augment activity by disrupting microbial cell walls .

Table 2: Hypothesized Biological Activities

ActivityMechanismPotential IC50/MIC
AnalgesicCOX-2 inhibition10–50 µM
Anti-inflammatoryTNF-α suppression15–60 µM
Antibacterial (Gram+)Cell wall synthesis inhibition8–32 µg/mL

Molecular Modeling and Drug Likeness

Docking Studies

Molecular docking of analogous quinazolines into the acetylcholinesterase (AChE) active site (PDB: 4EY7) reveals:

  • The benzylamino group forms π-π interactions with Trp286.

  • The thioacetate moiety hydrogen-bonds to Ser203 .

ADMET Predictions

  • Lipophilicity (LogP): ~3.1 (optimal range: 2–5).

  • Water Solubility (LogS): -4.2 (moderate solubility).

  • CYP450 Inhibition: Low risk of hepatotoxicity .

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